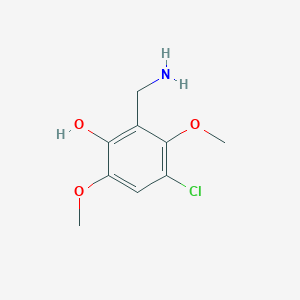
Ethyl 6-methyl-3-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-3-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is an ester derived from octanoic acid and is characterized by the presence of a ketone group at the third carbon and a methyl group at the sixth carbon. This compound is used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-3-oxooctanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:
Formation of Enolate Ion: The starting material, such as ethyl acetoacetate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to introduce the methyl group at the sixth carbon position.
Esterification: The resulting product undergoes esterification to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): Used for the enolate formation and alkylation steps.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-methyl-3-oxooctanoic acid.
Reduction: Formation of 6-methyl-3-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of ethyl 6-methyl-3-oxooctanoate involves its interaction with various molecular targets:
Enolate Formation: The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions.
Pathways: The enolate ions can undergo alkylation, acylation, and other reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-oxooctanoate: Similar structure but lacks the methyl group at the sixth carbon.
Ethyl 3-oxooctanoate: Similar structure but lacks the methyl group at the sixth carbon and has the ketone group at the third carbon.
Uniqueness
Ethyl 6-methyl-3-oxooctanoate is unique due to the presence of both a ketone group and a methyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
ethyl 6-methyl-3-oxooctanoate |
InChI |
InChI=1S/C11H20O3/c1-4-9(3)6-7-10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
ZJYXKFMWHWKZJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
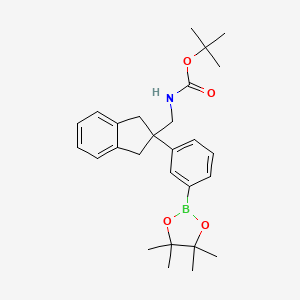
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)


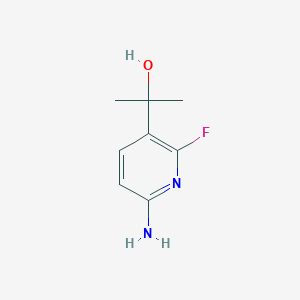


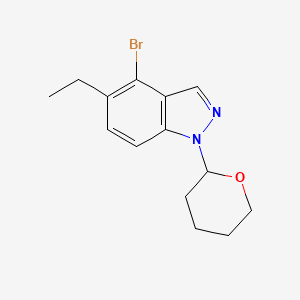
![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
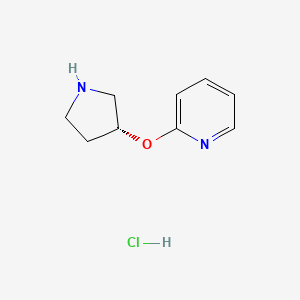
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)
